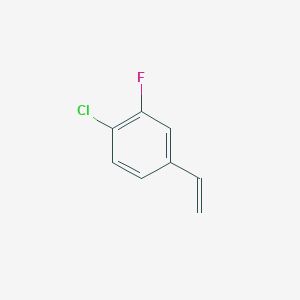

4-Chloro-3-fluorostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-ethenyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHKYZAFKYYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-fluorostyrene: A Technical Guide for Advanced Synthesis

Introduction

4-Chloro-3-fluorostyrene is a halogenated aromatic monomer of significant interest to researchers in materials science and pharmaceutical development. Its unique substitution pattern—featuring a vinyl group for polymerization, a chloro group, and a fluoro group on the benzene ring—provides a versatile platform for synthesizing advanced polymers with tailored properties and for constructing complex molecular architectures in drug discovery. The presence of both chlorine and fluorine allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability in target molecules.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, designed for professionals in research and development.

Physicochemical and Structural Properties

This compound is typically supplied as a colorless to light yellow liquid.[2] Its core structure consists of a styrene backbone with chloro and fluoro substituents at the 4 and 3 positions of the phenyl ring, respectively. Due to its limited public domain data, some physical properties are based on computational predictions, which provide reliable estimates for practical laboratory use.

| Property | Value | Source |

| CAS Number | 1263414-46-5 | [2] |

| Molecular Formula | C₈H₆ClF | [3] |

| Molecular Weight | 156.58 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 194.0 ± 20.0 °C (Predicted) | [2] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; likely soluble in common organic solvents such as THF, dichloromethane, ethyl acetate, and acetone. | Inferred from related styrenes[4] |

| Storage | Store at 2-8°C or in a freezer at -20°C, under an inert gas atmosphere, sealed from moisture and light.[1][2] |

Spectral Characterization: An Analytical Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals for the vinyl group, appearing as three distinct multiplets in the 5.0-7.0 ppm range, representing a classic AMX spin system. The aromatic region (typically 7.0-7.5 ppm) will display complex multiplets due to the combined effects of proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) coupling.

-

¹³C NMR: The carbon spectrum will feature two signals for the vinyl group (~115 ppm for =CH₂ and ~135 ppm for -CH=) and six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic shifts, and the C-F coupling will result in doublet splitting for the aromatic carbons.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, appearing as a multiplet due to coupling with neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.[6]

-

~1630 cm⁻¹: C=C stretching of the vinyl group.

-

~1600, 1575, 1470 cm⁻¹: Aromatic C=C ring stretching vibrations.[6]

-

~1250 cm⁻¹: C-F stretching vibration.[6]

-

~990 and 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group, characteristic of monosubstituted alkenes.

-

~830 cm⁻¹: C-Cl stretching vibration.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z 156. A characteristic (M+2) peak at m/z 158 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[4] Common fragmentation patterns would involve the loss of chlorine, fluorine, and the vinyl group.

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is the Wittig reaction. This well-established olefination protocol involves the reaction of the corresponding benzaldehyde with a phosphonium ylide, providing a high-yield pathway to the desired styrene derivative.

Representative Synthesis: Wittig Olefination

This protocol describes the synthesis of this compound from its commercially available precursor, 4-Chloro-3-fluorobenzaldehyde.

Sources

An In-depth Technical Guide to 4-Chloro-3-fluorostyrene

CAS Number: 1263414-46-5

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-3-fluorostyrene is a halogenated aromatic compound of increasing interest to the scientific community, particularly those engaged in the fields of medicinal chemistry, polymer science, and materials research. Its unique substitution pattern, featuring both chloro and fluoro groups on the styrene backbone, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, including its synthesis, spectroscopic characterization, reactivity profile, potential applications, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, empowering them to leverage the potential of this versatile chemical building block.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined and available from commercial suppliers, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1263414-46-5 | Multiple Commercial Suppliers |

| Molecular Formula | C₈H₆ClF | [Multiple Commercial Suppliers] |

| Molecular Weight | 156.59 g/mol | [Multiple Commercial Suppliers] |

| Appearance | Colorless to light yellow liquid (predicted) | [General knowledge of similar compounds] |

| Boiling Point | 194.0 ± 20.0 °C (Predicted) | [1] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [1] |

Synthesis of this compound

Proposed Synthetic Pathway 1: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium ylides.[2][3] In the context of this compound synthesis, the immediate precursor would be 4-chloro-3-fluorobenzaldehyde.

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise. The formation of the ylide is typically indicated by a color change. Stir the resulting mixture at 0°C for one hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0°C.

-

Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate. The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Proposed Synthetic Pathway 2: The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers another viable route to this compound.[4][5][6] This approach would likely start from a dihalogenated benzene derivative, such as 1-bromo-4-chloro-2-fluorobenzene, and couple it with ethylene gas.

Caption: Proposed Heck reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a pressure-rated reaction vessel, add 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., triphenylphosphine or a more specialized ligand, 2-10 mol%), and a suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene to the desired pressure and heat the reaction mixture to a temperature typically ranging from 80 to 140°C. The reaction progress should be monitored by gas chromatography (GC) or TLC.

-

Work-up and Purification: After cooling to room temperature and venting the ethylene gas, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted with a high degree of confidence based on its structure and data from analogous compounds.[7][8][9]

¹H NMR (Predicted):

-

Vinyl Protons: The three protons of the vinyl group will exhibit a characteristic AMX spin system. The proton on the carbon adjacent to the aromatic ring (Ha) will appear as a doublet of doublets, likely in the range of 6.6-6.8 ppm. The two terminal vinyl protons (Hb and Hc) will also be doublets of doublets, with distinct chemical shifts around 5.3-5.9 ppm, showing geminal, cis, and trans couplings.

-

Aromatic Protons: The three protons on the aromatic ring will appear in the region of 7.0-7.5 ppm. The coupling patterns will be influenced by both the chloro and fluoro substituents, leading to complex splitting patterns (doublets and doublet of doublets).

¹³C NMR (Predicted):

-

Vinyl Carbons: The two carbons of the vinyl group will resonate at approximately 115-117 ppm (terminal CH₂) and 134-136 ppm (CH attached to the ring).

-

Aromatic Carbons: The six aromatic carbons will show distinct signals in the range of 115-160 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

Reactivity Profile

The reactivity of this compound is primarily dictated by the vinyl group and the halogenated aromatic ring.

Reactivity of the Vinyl Group

The vinyl group is susceptible to a variety of reactions common to alkenes:

-

Polymerization: Halogenated styrenes are known to undergo polymerization, and this compound is expected to be no exception. It can likely be polymerized via free-radical, cationic, or anionic mechanisms to produce poly(this compound).[10][11] The resulting polymer would be expected to have unique properties, such as flame retardancy and a high refractive index, making it potentially useful in specialty materials.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water under acidic conditions.

-

Reduction: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation.

Reactivity of the Aromatic Ring

The chloro and fluoro substituents are deactivating, electron-withdrawing groups that will direct incoming electrophiles to the positions ortho and para to the vinyl group. However, the positions are also influenced by the halogens. The fluorine atom is a stronger deactivator than chlorine via the inductive effect, but a stronger activator via resonance. This interplay will influence the regioselectivity of electrophilic aromatic substitution reactions. Nucleophilic aromatic substitution is also a possibility, particularly at elevated temperatures and pressures, or with strong nucleophiles.

Potential Applications in Drug Development and Materials Science

While specific applications of this compound are not yet widely documented, its structure suggests significant potential in several areas:

-

Medicinal Chemistry: The incorporation of fluorine and chlorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[12][13][14][15][16] this compound can serve as a versatile scaffold for the synthesis of novel bioactive molecules. The vinyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores.

-

Polymer Science: As mentioned, the polymerization of this compound could lead to the development of specialty polymers with desirable properties such as flame resistance, high thermal stability, and specific optical characteristics. Such polymers could find applications in electronics, coatings, and advanced composites.

-

Materials Science: The unique electronic properties of this molecule make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Flammability: Styrene derivatives are often flammable. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disclaimer: The safety information provided is based on an extrapolation from similar compounds and should not be considered a substitute for a comprehensive, compound-specific risk assessment. Always consult a certified safety professional and the most current safety literature before handling any chemical.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in both pharmaceutical and materials science research. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity profile offers numerous avenues for the creation of novel and functionalized molecules and polymers. As research into fluorinated and chlorinated compounds continues to expand, it is anticipated that the utility of this compound will become increasingly apparent, paving the way for new discoveries and applications.

References

[20] The Royal Society of Chemistry. Electronic Supporting Information. [Link]

[12] PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

[13] PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

[21] Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

[14] ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

[2] Organic Chemistry Portal. Wittig Reaction. [Link]

[22] University of Massachusetts Lowell. The Wittig Reaction: Synthesis of Alkenes. [Link]

[23] Colorado State University. Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. [Link]

[3] University of Wisconsin-River Falls. A Solvent Free Wittig Reaction. [Link]

[15] PubMed. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. [Link]

[16] MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

[24] ResearchGate. Reaction of 4a with Grignard reagent 7. [Link]

[7] Supporting Information. 3. [Link]

[25] National Institutes of Health. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

[4] The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

[5] MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

[26] Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]

[6] Taylor & Francis Online. Heck reaction – Knowledge and References. [Link]

[27] Edwin. 1H and 13 C NMR Chemical Shift Prediction Models. [Link]

[28] National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

[9] PubChem. 4-Chlorostyrene. [Link]

[10] IOPscience. Directed synthesis of copolymers based on fluorine-containing styrene derivatives. [Link]

[29] Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

[11] ACS Publications. Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance | Macromolecules. [Link]

[30] Google Patents. EP0428666B1 - Fluoro-chloro-benzene derivatives.

[31] Google Patents. US3767714A - Process for preparing chlorostyrenes.

[32] Google Patents. US4650910A - Process for the preparation of substituted styrenes.

[33] ResearchGate. Toward Bio‐Sourced Elastomers with Reactive/Polar Groups. Myrcene – Glycidyl Methacrylate Copolymerization: Reactivity Ratios, Properties, and Preliminary RAFT Emulsion Polymerization. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. rsc.org [rsc.org]

- 8. 4-Chlorostyrene(1073-67-2) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.es [fishersci.es]

- 19. tcichemicals.com [tcichemicals.com]

- 20. rsc.org [rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. research-hub.nrel.gov [research-hub.nrel.gov]

- 24. researchgate.net [researchgate.net]

- 25. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. researchgate.net [researchgate.net]

- 28. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 30. EP0428666B1 - Fluoro-chloro-benzene derivatives - Google Patents [patents.google.com]

- 31. US3767714A - Process for preparing chlorostyrenes - Google Patents [patents.google.com]

- 32. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]

- 33. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-3-fluorostyrene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorostyrene, a halogenated vinylbenzene derivative of increasing importance in materials science and medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed and validated protocol for its synthesis via the Wittig reaction, and outline a systematic approach for its characterization. Furthermore, this guide explores the compound's reactivity, focusing on its utility in polymerization and as a versatile building block in the synthesis of complex organic molecules for drug discovery and development. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this halogenated synthon.

Introduction: The Strategic Importance of Halogenated Styrenes

Styrenic monomers are fundamental building blocks for a vast array of polymers and fine chemicals. The strategic introduction of halogen atoms—specifically chlorine and fluorine—onto the aromatic ring dramatically modulates the monomer's electronic properties, reactivity, and the characteristics of the resulting materials or bioactive molecules. This compound (CAS No. 1263414-46-5) is a prime example of a bifunctionally halogenated styrene, offering a unique combination of properties.

The presence of both chlorine and fluorine imparts distinct electronic effects. Fluorine, being the most electronegative element, strongly influences the acidity of adjacent protons and can modulate metabolic stability in pharmaceutical contexts.[1] The chlorine atom provides an additional site for modification, particularly through transition metal-catalyzed cross-coupling reactions, and contributes to the overall lipophilicity and binding interactions of derivative molecules.[2] This guide serves as a foundational resource for harnessing the synthetic potential of this valuable intermediate.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis and material formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClF | [3][4] |

| Molecular Weight | 156.58 g/mol | [3][4] |

| CAS Number | 1263414-46-5 | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point (Predicted) | 194.0 ± 20.0 °C | [4][5] |

| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [4][5] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

Synthesis of this compound

While various methods exist for the preparation of substituted styrenes, the Wittig reaction stands out for its reliability and functional group tolerance, making it an ideal choice for converting the corresponding benzaldehyde into the desired terminal alkene.[6][7][8] The proposed synthesis starts from the commercially available 4-chloro-3-fluorobenzaldehyde.

Synthesis Workflow Overview

The synthetic strategy is a two-step process: first, the preparation of the phosphonium ylide from methyltriphenylphosphonium bromide, followed by the reaction of the ylide with 4-chloro-3-fluorobenzaldehyde to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Wittig reaction procedures.[6][9] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

4-Chloro-3-fluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF to create a suspension (approx. 0.2 M concentration). c. Cool the flask to 0°C using an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. e. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to 0°C. c. Transfer the prepared ylide solution from step 1 into the aldehyde solution via cannula. d. Allow the reaction mixture to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product, a mixture of the desired styrene and triphenylphosphine oxide byproduct, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The non-polar styrene product will elute before the more polar triphenylphosphine oxide.

Mechanistic Rationale

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphonium ylide and the aldehyde's carbonyl group.[8] This forms a highly strained four-membered oxaphosphetane intermediate, which rapidly decomposes to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of the strong P=O double bond is the primary driving force for this reaction.[6]

Caption: Mechanism of the Wittig reaction for styrene synthesis.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system for quality control. Chemical suppliers can typically provide analytical data such as NMR and HPLC upon request.[10][11]

Standard Analytical Workflow:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The vinyl protons should exhibit characteristic splitting patterns (dd, ddx), and the aromatic region will show complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (156.58 g/mol ) and the characteristic isotopic pattern of a monochlorinated compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as C=C stretching of the vinyl group and C-H bonds, as well as C-Cl and C-F stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically reported as a percentage area.

Reactivity and Synthetic Applications

Polymerization

As a substituted styrene, this monomer is a candidate for various polymerization reactions. The electron-withdrawing nature of the chloro and fluoro substituents influences the reactivity of the vinyl group. In radical polymerizations, electron-withdrawing groups can increase the monomer's reactivity and lead to polymers with altered thermal and optical properties.[12][13] This makes this compound a potentially valuable monomer for creating specialty polymers and copolymers used in advanced materials and electronics.[14]

Building Block for Drug Discovery

Halogenated aromatic compounds are privileged structures in medicinal chemistry. The chlorine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16][17] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at the C4 position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Caption: Suzuki-Miyaura coupling using this compound.

The fluorine atom at the C3 position can form favorable halogen bonds and other non-covalent interactions within a protein binding site, potentially enhancing ligand affinity and selectivity.[18] It also serves to block a potential site of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate. The unique substitution pattern of this molecule thus provides a powerful platform for designing novel bioactive compounds.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.

-

Inhalation: Avoid breathing vapors or mist. May cause respiratory irritation.[19]

-

Skin/Eye Contact: Causes skin and serious eye irritation. In case of contact, wash the affected area immediately with plenty of water.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent polymerization.[3][5] It is often supplied with a stabilizer like TBC (4-tert-butylcatechol).

Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its distinct halogenation pattern provides a dual handle for chemical modification and property modulation. The robust synthesis via the Wittig reaction allows for its reliable preparation in a laboratory setting. Its utility in both polymerization to create advanced materials and as a synthon for cross-coupling reactions in medicinal chemistry underscores its significant potential. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this valuable reagent into their scientific endeavors.

References

- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 1263414-46-5 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN111056927A - Method for synthesizing monosubstituted styrene - Google Patents [patents.google.com]

- 10. 1263414-46-5|this compound|BLD Pharm [bldpharm.com]

- 11. acubiochem.com [acubiochem.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound [myskinrecipes.com]

- 15. youtube.com [youtube.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1263414-46-5 Cas No. | 4'-Chloro-3'-fluorostyrene | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-Chloro-3-fluorostyrene: Commercial Availability, Synthesis, and Applications for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Chloro-3-fluorostyrene (CAS No. 1263414-46-5). This valuable halogenated styrene monomer serves as a critical building block in the synthesis of advanced polymers, specialized materials, and pharmaceutical intermediates. This guide delves into its commercial availability, provides a detailed synthetic protocol, outlines robust analytical characterization methods, and discusses its applications and safe handling procedures, offering a holistic resource for laboratory and developmental use.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the molecular formula C₈H₆ClF, is an aromatic compound featuring a vinyl group, a chlorine atom, and a fluorine atom attached to a benzene ring. This unique combination of functional groups imparts specific reactivity and properties, making it a highly sought-after intermediate in organic synthesis. The presence of both chlorine and fluorine atoms allows for nuanced modifications of electronic and steric properties in target molecules, which is particularly advantageous in the fields of materials science and medicinal chemistry. In drug discovery, for instance, the incorporation of fluorine can enhance metabolic stability and binding affinity of a compound.

Its primary utility lies in its function as a monomer for the creation of specialized polymers and as a key component in the synthesis of complex organic molecules for liquid crystal displays (LCDs) and bioactive compounds.

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers, catering to research and development needs in various quantities and purities. When sourcing this reagent, it is crucial to consider purity levels, available quantities, and the supplier's ability to provide comprehensive analytical data, such as a Certificate of Analysis (CoA), NMR spectra, and HPLC data.

Below is a summary of prominent suppliers and their typical offerings for this compound:

| Supplier | Typical Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | ≥95% | Custom synthesis and research quantities | A well-established supplier with extensive quality control. |

| Apollo Scientific | ≥95% | 250mg, 1g, 5g | Provides detailed safety and chemical data. |

| ACUBIOCHEM | 95% | 5g, 10g | Offers custom synthesis and packaging services. Can provide detailed technical documents including NMR and HPLC spectra upon request. |

| MySkinRecipes | 98% (blend with TBC as stabilizer) | 250mg, 1g, 5g | Highlights its use as a building block in organic synthesis for advanced materials and pharmaceuticals.[1] |

| BLD Pharm | Inquire for purity | Inquire for quantities | Provides access to technical documentation including NMR, HPLC, and LC-MS data. |

Synthesis of this compound: A Practical Laboratory Protocol

The most common and efficient laboratory-scale synthesis of this compound is achieved through a Wittig reaction. This reliable method involves the reaction of the commercially available 4-chloro-3-fluorobenzaldehyde with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide.

Underlying Chemistry: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct. The choice of base and solvent can influence the stereoselectivity of the reaction, though for terminal alkenes like this compound, this is not a concern.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted styrenes via the Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

4-Chloro-3-fluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension while stirring vigorously under a nitrogen atmosphere. A color change to deep orange or yellow indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via the dropping funnel over 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, which will contain the desired this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.[2]

-

A non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate), is typically effective. The less polar this compound will elute before the more polar triphenylphosphine oxide.

-

Collect the fractions containing the product and confirm their purity by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons typically appear as a set of doublet of doublets in the range of 5.0-7.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two vinyl carbons and the eight aromatic carbons. The carbon atoms attached to or near the fluorine atom will show C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to the adjacent protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for identifying any volatile impurities.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another effective method for determining the purity of this compound, particularly for detecting non-volatile impurities.

Typical HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detector: UV detector set to a wavelength where the compound has strong absorbance (typically around 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Safe Handling and Storage

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is often supplied with a stabilizer like tert-butylcatechol (TBC) to prevent polymerization.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Development

This compound is a versatile building block with growing importance in several areas of chemical research and development.

-

Polymer Science: It is used as a monomer in the synthesis of specialty polymers. The incorporation of this monomer can enhance the thermal stability, chemical resistance, and optical properties of the resulting polymer.[3]

-

Pharmaceutical Synthesis: The unique electronic properties conferred by the chloro and fluoro substituents make it a valuable precursor for the synthesis of complex pharmaceutical intermediates. The presence of fluorine, in particular, is a common strategy in drug design to improve metabolic stability and binding affinity.

-

Materials Science: It serves as a key intermediate in the development of advanced materials, including those used in liquid crystal displays (LCDs) and other electronic components.[1]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in polymer science, medicinal chemistry, and materials science. A sound understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective utilization in research and development. By following the described protocols and safety guidelines, researchers can confidently incorporate this versatile compound into their synthetic strategies to create novel and functional molecules and materials.

References

-

MySkinRecipes. This compound. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Column Chromatography. [Link]

- Google Patents. Particles comprising amphiphilic copolymers.

- Google Patents.

- Google Patents.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. US6383500B1 - Particles comprising amphiphilic copolymers, having a crosslinked shell domain and an interior core domain, useful for pharmaceutical and other applications - Google Patents [patents.google.com]

- 3. WO1997049736A2 - Particles comprising amphiphilic copolymers, having a cross-linked shell domain and an interior core domain, useful for pharmaceutical and other applications - Google Patents [patents.google.com]

4-Chloro-3-fluorostyrene: A Technical Guide for Research & Development

This guide provides an in-depth examination of 4-Chloro-3-fluorostyrene, a halogenated styrene derivative of significant interest in advanced materials and pharmaceutical synthesis. Designed for researchers and drug development professionals, this document moves beyond a standard safety data sheet to offer a deeper understanding of the compound's characteristics, emphasizing the scientific rationale behind its safe handling, application, and emergency response protocols.

Compound Identification and Rationale for Use

This compound (CAS No. 1263414-46-5) is a substituted aromatic monomer.[1][2][3][4] Its utility in specialized applications stems from the unique combination of its vinyl group, which is amenable to polymerization, and the specific placement of chloro- and fluoro- substituents on the benzene ring. These halogens modify the electronic properties of the styrene backbone, influencing polymer characteristics such as thermal stability, refractive index, and dielectric constant.[2] Consequently, it serves as a valuable building block in the synthesis of advanced polymers, liquid crystal displays (LCDs), and other specialty electronic components.[2] In medicinal chemistry, the fluorinated and chlorinated phenyl motif is a common feature in bioactive molecules, making this compound a relevant intermediate for pharmaceutical research.[2]

Molecular Structure:

-

Chemical Name: this compound

-

Synonyms: 1-Chloro-4-ethenyl-2-fluorobenzene

-

Molecular Formula: C₈H₆ClF[2]

-

Molecular Weight: 156.58 g/mol [2]

Hazard Identification and Mechanistic Insights

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from chemical suppliers and analogous structures like 4-chlorostyrene and 3-fluorostyrene provide a strong basis for hazard assessment. The primary hazards are associated with its reactivity as a styrene derivative and the irritant nature of halogenated aromatic compounds.

GHS Hazard Classification (Anticipated):

Based on supplier information, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

The "Warning" signal word is associated with these classifications.[5]

Diagram: Hazard Identification Pathway

The following diagram illustrates the logical flow from the chemical's structural features to its anticipated biological effects and required safety measures.

Caption: Logical flow from chemical structure to hazards and controls.

Physical and Chemical Properties: A Comparative Overview

Quantitative data for this compound is limited. The table below presents predicted or available data alongside data for related, well-characterized styrenes to provide context for experimental planning.

| Property | This compound | 4-Chlorostyrene | 3-Fluorostyrene | Rationale for Comparison |

| CAS Number | 1263414-46-5[1][2][3] | 1073-67-2[6] | 350-51-6[7] | Structural Analogs |

| Molecular Formula | C₈H₆ClF[2] | C₈H₇Cl[6] | C₈H₇F[7] | Basis for property trends |

| Appearance | Colorless to light yellow liquid[1] | Clear liquid[8] | Liquid | General physical state |

| Boiling Point | 194.0±20.0 °C (Predicted)[1] | 192 °C[8] | ~196 °C | Halogenation increases boiling point relative to styrene. |

| Density | 1.190±0.06 g/cm³ (Predicted)[1] | 1.087 g/cm³ @ 20°C[6] | ~1.02 g/cm³ | Denser than water; chlorination increases density. |

| Solubility | Insoluble in water (Expected) | Insoluble in water[6][8] | Insoluble in water | Styrenes are nonpolar and generally immiscible with water. |

| Vapor Pressure | N/A | 0.816 mmHg @ 25 °C[8] | N/A | Implies moderate volatility at room temperature. |

| Flash Point | N/A | 64 °C / 147.2 °F[8] | N/A | Likely a combustible liquid; keep from ignition sources. |

Protocols for Safe Handling and Storage

The primary directive for handling this compound is the prevention of contact and inhalation. Its properties as a volatile, irritating liquid necessitate stringent engineering controls and personal protective equipment (PPE).

Engineering Controls & Personal Workspace

Causality: The potential for respiratory irritation (H335) and the compound's volatility require that all manipulations be performed within a certified chemical fume hood to maintain airborne concentrations below any potential exposure limits.

Protocol: Work Area Setup

-

Fume Hood Verification: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Clutter-Free Zone: Ensure the workspace within the hood is free of unnecessary equipment to maintain smooth airflow.

-

Spill Containment: Work within a secondary containment tray to manage any potential spills.

-

Emergency Access: Verify unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)

Causality: The compound is a known skin (H315) and serious eye (H319) irritant. Therefore, a complete barrier is required.

Protocol: Donning PPE

-

Eye Protection: Wear chemical splash goggles that conform to EN166 or NIOSH standards. A face shield should be worn over goggles if there is a significant splash risk.

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any defects before use. For prolonged operations or when handling larger quantities, consider double-gloving.

-

Body Protection: A flame-resistant laboratory coat is mandatory.

-

Footwear: Closed-toe shoes are required at all times in the laboratory.

Storage and Stability

Causality: Styrene derivatives can undergo self-polymerization, a reaction often initiated by heat or light. The presence of stabilizers (like TBC, 4-tert-butylcatechol) in related products indicates this risk.[2]

Protocol: Compound Storage

-

Temperature: Store in a refrigerator or freezer, under -20°C, as recommended for long-term stability.[1] For short-term use, storage at 2-8°C under an inert gas is acceptable.[2][5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced reactions. The container must be sealed tightly.[1]

-

Ignition Sources: Store in a designated flammables cabinet, away from heat, sparks, and open flames.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases which can catalyze vigorous reactions.[10]

Emergency Procedures and First Aid

Rapid and informed response is critical to mitigating exposure.

Diagram: Emergency Response Workflow

Caption: Step-by-step workflow for first aid response to exposure.

Protocol: Accidental Release

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[9][10]

-

Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.

-

Containment: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels for large spills.[9]

-

Collection: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[10]

Disposal Considerations

All waste containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous chemical waste. Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not dispose of this chemical down the drain or in general waste streams.

Conclusion

This compound is a valuable monomer for specialized chemical synthesis, but its safe use is predicated on a thorough understanding of its potential hazards as an irritant and combustible liquid. By adhering to the principles of hazard minimization through robust engineering controls, appropriate personal protective equipment, and well-defined emergency protocols, researchers can effectively and safely leverage the unique properties of this compound in their development workflows. The guidance provided herein, synthesized from data on analogous compounds and supplier information, offers a framework for establishing a culture of safety and scientific integrity in the laboratory.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorostyrene, stabilized. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorostyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorostyrene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1263414-46-5 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. acubiochem.com [acubiochem.com]

- 5. 1263414-46-5|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.es [fishersci.es]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: 4-Chloro-3-fluorostyrene in Advanced Copolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 4-Chloro-3-fluorostyrene in Polymer Design

This compound is a halogenated styrene monomer that offers a unique combination of functionalities for the synthesis of advanced copolymers. The presence of both chlorine and fluorine atoms on the aromatic ring imparts distinct properties to the resulting polymers, including altered reactivity, thermal stability, hydrophobicity, and potential for post-polymerization modification. These attributes make it a valuable building block for materials scientists and drug development professionals seeking to create polymers with tailored characteristics for specialized applications.

The strategic placement of the halogen atoms influences the electronic and steric nature of the vinyl group, thereby affecting its copolymerization behavior. This allows for the fine-tuning of copolymer composition and architecture. In the context of drug development, the incorporation of this compound into copolymers can enhance drug loading, modulate release kinetics, and improve the biocompatibility of delivery systems. This document provides a comprehensive guide to the utilization of this compound in copolymerization, offering both theoretical insights and practical protocols.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is fundamental to its successful application in copolymerization.

| Property | Value | Reference |

| CAS Number | 1263414-46-5 | [1][2] |

| Molecular Formula | C₈H₆ClF | [1] |

| Molecular Weight | 156.58 g/mol | [1] |

| Boiling Point | 194.0 ± 20.0 °C (Predicted) | [1] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, inert atmosphere | [3] |

Copolymerization of this compound: Theoretical Considerations and Practical Approaches

The copolymerization of this compound can be achieved through various techniques, with controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offering the best control over the final polymer architecture.

Understanding Reactivity Ratios

Given the electronic effects of the chlorine and fluorine substituents on this compound, its copolymerization behavior with a non-fluorinated comonomer like styrene or methyl methacrylate (MMA) is expected to be non-ideal. The electron-withdrawing nature of the halogens will influence the 'e' value in the Alfrey-Price Q-e scheme, suggesting a tendency towards alternation with electron-rich comonomers.

Controlled Radical Copolymerization: The RAFT Approach

RAFT polymerization is a highly versatile method for synthesizing well-defined copolymers with controlled molecular weights and narrow polydispersity.[4] This technique is particularly well-suited for functional monomers like this compound.

Diagram: Workflow for RAFT Copolymerization

Caption: A generalized workflow for the RAFT copolymerization of this compound.

Experimental Protocols

Protocol 1: RAFT Copolymerization of this compound with Styrene

This protocol describes a general procedure for the synthesis of a random copolymer of this compound (M₁) and styrene (M₂). The molar ratio of the monomers can be varied to achieve different copolymer compositions.

Materials:

-

This compound (CFS)

-

Styrene (St), freshly distilled

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

-

Toluene, anhydrous

-

Methanol

-

Nitrogen or Argon gas

Procedure:

-

Monomer and Reagent Preparation: In a Schlenk flask, add this compound (e.g., 1.57 g, 10 mmol), styrene (e.g., 1.04 g, 10 mmol), CPAD (e.g., 34.3 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol).

-

Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to the flask.

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

-

Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Characterization of the Copolymer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show broad peaks corresponding to the protons of the polymer backbone and the aromatic protons of both monomer units. The copolymer composition can be determined by integrating the signals corresponding to the aromatic protons of the CFS and styrene units.

-

¹⁹F NMR: This is a crucial technique to confirm the incorporation of the fluorinated monomer. A single broad resonance is expected for the fluorine atom in the CFS units.

2. Gel Permeation Chromatography (GPC):

-

Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer. A low PDI (typically < 1.3) is indicative of a controlled polymerization process.

3. Differential Scanning Calorimetry (DSC):

-

Determine the glass transition temperature (T₉) of the copolymer. The T₉ will be a single value, intermediate between the T₉ of the respective homopolymers, which is characteristic of a random copolymer.

Diagram: Structure-Property Relationship

Caption: The incorporation of this compound into copolymers allows for the tuning of various material properties.

Applications in Drug Development

The unique properties of copolymers derived from this compound open up several possibilities in the field of drug development.

Drug Delivery Vehicles

Amphiphilic block copolymers containing a hydrophobic block derived from this compound and a hydrophilic block (e.g., poly(ethylene glycol)) can self-assemble in aqueous media to form micelles or polymersomes. These nanostructures can encapsulate hydrophobic drugs, increasing their solubility and circulation time in the body. The presence of fluorine can enhance the stability of these assemblies and potentially facilitate their interaction with cell membranes. Styrenic block copolymers have been investigated as matrices for drug delivery in medical devices.[5]

Functionalizable Platforms

The chlorine atom on the aromatic ring of the this compound unit serves as a handle for post-polymerization modification. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) or other functional molecules to the copolymer, enabling the development of targeted drug delivery systems. This functionalization can be achieved through nucleophilic substitution reactions.

Bioactive Polymers

While not extensively studied for this compound specifically, some fluorinated polymers have been shown to possess intrinsic biological activity or can be designed to interact specifically with biological targets. Further research into the bioactivity of copolymers containing this compound is warranted.

Conclusion and Future Outlook

This compound is a promising monomer for the development of advanced functional copolymers. While the current body of literature on its specific copolymerization behavior is limited, established principles of polymer chemistry and data from analogous fluorinated styrenes provide a solid foundation for its exploration. The protocols and theoretical considerations outlined in this document are intended to serve as a starting point for researchers to harness the potential of this unique monomer. Future research should focus on determining the reactivity ratios of this compound with a range of comonomers and exploring the properties and applications of the resulting copolymers, particularly in the exciting field of drug delivery and development.

References

-

This compound - MySkinRecipes. Available from: [Link]

-

Correlation of Free Radical Copolymerization Behavior and Copolymer Properties with the Strength of π−π Stacking Interactions between Aromatic Fluorocarbons and Aromatic Hydrocarbons: Copolymerization of Styrene and Fluorinated Styrenes at the Two Extreme Levels of Fluorination. Macromolecules 2003, 36 (23), 8639-8651. Available from: [Link]

-

Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Fluorine Notes 2021, 135, 1-2. Available from: [Link]

-

Styrenic block copolymers for biomaterial and drug delivery applications. Acta Biomaterialia 2005, 1 (1), 137-144. Available from: [Link]

Sources

- 1. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Copolymeric Nanoparticles in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Poly(4-Chloro-3-fluorostyrene): A Detailed Guide for Researchers

Introduction: The Strategic Value of Halogenated Polystyrenes in Advanced Applications

In the landscape of polymer chemistry, the strategic incorporation of halogen atoms onto a polymer backbone offers a powerful tool to modulate its physicochemical properties. Poly(4-chloro-3-fluorostyrene), a uniquely substituted polystyrene derivative, is emerging as a material of significant interest for researchers in drug development and advanced materials science. The presence of both chlorine and fluorine atoms on the phenyl ring imparts a distinct combination of hydrophobicity, thermal stability, and altered electronic characteristics compared to its non-halogenated counterpart. These properties make it a compelling candidate for applications requiring precise control over intermolecular interactions and environmental resistance.

This technical guide provides a comprehensive overview of the synthesis of poly(this compound), from the preparation of the monomer to its controlled polymerization and subsequent characterization. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate the synthesis but also to adapt it for their specific needs.

Part 1: Synthesis of the this compound Monomer

The successful polymerization of poly(this compound) is predicated on the availability of a high-purity monomer. While the monomer is commercially available from specialized suppliers[1][2][3][4], in-house synthesis can be a cost-effective alternative and provides greater control over purity. A robust and widely applicable method for the synthesis of vinylarenes from the corresponding benzaldehydes is the Wittig reaction.

Causality of the Wittig Reaction Approach

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds[5]. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, the key disconnection is between the vinyl group and the aromatic ring, identifying 4-chloro-3-fluorobenzaldehyde as the logical starting material. This commercially available aldehyde[6] provides the necessary chloro and fluoro substituents in the correct positions. The methyltriphenylphosphonium halide is the most common reagent for the introduction of the methylene (=CH₂) group. The reaction is known for its reliability and tolerance to a variety of functional groups, making it an ideal choice for this multi-substituted aromatic system.

Experimental Workflow for Monomer Synthesis

Caption: Workflow for the synthesis of this compound monomer via the Wittig reaction.

Detailed Protocol for this compound Synthesis

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) or Potassium tert-butoxide (t-BuOK)

-

4-Chloro-3-fluorobenzaldehyde[6]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep orange or yellow color indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

-

Wittig Reaction:

-

Dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.

-

Cool the ylide solution back to 0 °C.

-

Add the aldehyde solution dropwise to the ylide suspension over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain the desired styrene and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterization of the Monomer:

The structure and purity of the synthesized this compound monomer should be confirmed by:

-

¹H NMR: Expect characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons.

-

¹³C NMR: Confirm the presence of the correct number of carbon signals, including those of the vinyl group and the substituted aromatic ring.

-

FTIR: Look for characteristic C=C stretching vibrations of the vinyl group (around 1630 cm⁻¹) and C-H out-of-plane bending vibrations.

-

GC-MS: To confirm the molecular weight and purity.

Part 2: Polymerization of this compound

The polymerization of this compound can be achieved through various techniques. For applications in drug delivery and advanced materials, control over the polymer's molecular weight and dispersity is crucial. Therefore, living or controlled polymerization methods are highly recommended. Here, we detail protocols for two powerful techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and anionic polymerization.

Method 1: Controlled Radical Polymerization via RAFT

Rationale:

RAFT polymerization is a versatile and robust method for synthesizing well-defined polymers with complex architectures[7]. It is tolerant to a wide range of functional groups and reaction conditions. The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA). For styrenic monomers, dithiobenzoates and trithiocarbonates are effective CTAs. The electron-withdrawing nature of the chloro and fluoro substituents on the styrene monomer may influence its reactivity, and a well-chosen CTA will ensure good control over the polymerization.

Experimental Workflow for RAFT Polymerization

Caption: Workflow for the RAFT polymerization of this compound.

Detailed Protocol for RAFT Polymerization

Materials:

-

This compound (purified)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 2-cyanoprop-2-yl dithiobenzoate (CPDB) (as RAFT agent)

-

Azobisisobutyronitrile (AIBN) (as radical initiator)

-

Anhydrous toluene or dioxane

-

Methanol or hexane for precipitation

Procedure:

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer, the RAFT agent (CTA), and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.2).

-

-

Degassing:

-

Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization:

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), which can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.

-

-

Termination and Purification:

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.

-

Method 2: Living Anionic Polymerization

Rationale:

Anionic polymerization is a powerful technique for synthesizing polymers with very low dispersity and well-defined end-groups[7][8]. It is particularly effective for styrenic monomers. However, it requires stringent reaction conditions, including the complete absence of protic impurities (e.g., water, alcohols) and oxygen. The electron-withdrawing nature of the halogen substituents on the monomer can affect the stability of the propagating carbanion.

Detailed Protocol for Anionic Polymerization

Materials:

-

This compound (rigorously purified and dried)

-

sec-Butyllithium (sec-BuLi) in cyclohexane (as initiator)

-

Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)

-

Methanol (for termination)

Procedure:

-

Purification and Setup:

-

The monomer must be rigorously purified by distillation over calcium hydride.

-

All glassware must be flame-dried under vacuum and cooled under a positive pressure of high-purity argon or nitrogen.

-

The solvent (THF) must be freshly distilled from a sodium/benzophenone ketyl radical indicator.

-

-

Polymerization:

-

In a reaction vessel under an inert atmosphere, add the freshly distilled THF.

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add the purified this compound monomer via a gas-tight syringe.

-

Initiate the polymerization by the dropwise addition of a calculated amount of sec-BuLi solution. The appearance of a characteristic color (often orange or red for styryl anions) indicates the formation of the living polymer chains.

-

Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-4 hours).

-

-

Termination and Purification:

-

Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer in a large excess of methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Part 3: Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.